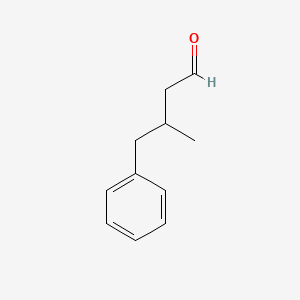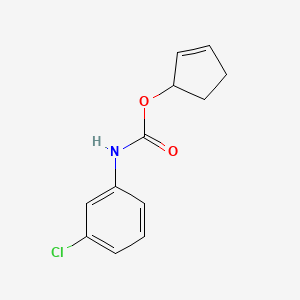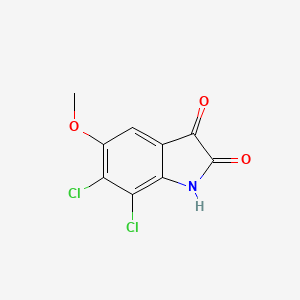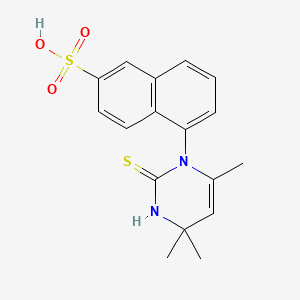![molecular formula C15H14Cl2S2 B14722645 1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) CAS No. 5424-92-0](/img/structure/B14722645.png)
1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) is a chemical compound with the molecular formula C15H14Cl2S2 It is characterized by the presence of two 4-chlorobenzene rings connected by a methanediylbis(sulfanediylmethanediyl) linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) typically involves a multicomponent reaction. One common method includes the reaction of acetylacetone with formaldehyde and S-nucleophiles (such as hydrogen sulfide or 1,2-ethanedithiol) in the presence of Lewis acids. This is followed by in situ interaction with hydrazine or hydroxylamine . The reaction conditions often require room temperature and the presence of catalysts like CoCl2, FeCl3, BF3·Et2O, or AlCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of Lewis acids as catalysts are likely to be employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(pentachlorobenzene): This compound has a similar structure but with additional chlorine atoms on the benzene rings.
4,4’-[Methanediylbis(sulfanediylmethanediyl)]bis(benzene): This compound lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) is unique due to the presence of both chlorine atoms and sulfur linkers, which confer distinct chemical properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
5424-92-0 |
|---|---|
Fórmula molecular |
C15H14Cl2S2 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-chlorophenyl)methylsulfanylmethylsulfanylmethyl]benzene |
InChI |
InChI=1S/C15H14Cl2S2/c16-14-5-1-12(2-6-14)9-18-11-19-10-13-3-7-15(17)8-4-13/h1-8H,9-11H2 |
Clave InChI |
ONOXSXZOHHQXFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CSCSCC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



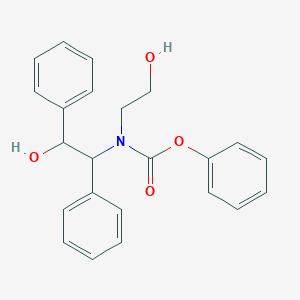

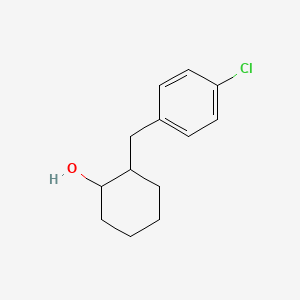
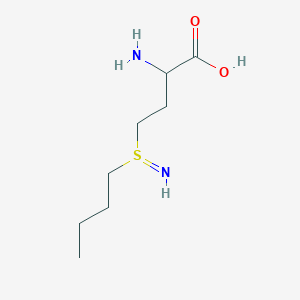
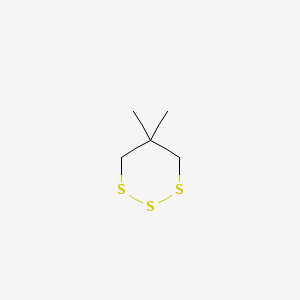
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
